Nitric Oxide Synthase (NOS) Activity Profile: nNOS, eNOS, and iNOS Inhibition
The compound shows a distinct activity profile against human nitric oxide synthase (NOS) isoforms. Its EC50 values for nNOS and eNOS are >100,000 nM, indicating minimal inhibition [1]. In contrast, it exhibits measurable inhibition against iNOS with an EC50 of 48,000 nM [1]. This data provides a clear, quantitative differentiation from other NOS inhibitors, which may have different selectivity profiles. For instance, while potent and selective nNOS inhibitors are reported (e.g., with Ki values in the nanomolar range), this compound is characterized by its very low potency against the neuronal and endothelial isoforms, which could be an advantage in specific research contexts where nNOS/eNOS inhibition is undesirable.
| Evidence Dimension | Enzyme inhibition (EC50) against human NOS isoforms |
|---|---|
| Target Compound Data | nNOS: >1.00E+5 nM; eNOS: >1.00E+5 nM; iNOS: 4.80E+4 nM |
| Comparator Or Baseline | Other reported NOS inhibitors (e.g., potent nNOS inhibitors with Ki in low nM range; Baseline: >1.00E+5 nM for nNOS/eNOS indicates minimal activity) |
| Quantified Difference | Compound is >100x less potent than typical nanomolar nNOS inhibitors; shows ~2x lower EC50 for iNOS compared to nNOS/eNOS. |
| Conditions | Cell-based assay using human NOS isoforms expressed in HEK293 cells, measuring nitric oxide production after 24-hour incubation [1]. |
Why This Matters
This profile is valuable for researchers seeking a control compound or scaffold with a defined lack of activity on nNOS/eNOS but with measurable iNOS engagement, enabling studies of isoform-specific biology.
- [1] BindingDB BDBM50348717 (CHEMBL1801484). Activity data for 6-nitro-1H-indole-2-carboxamide. View Source
